molecular formula C18H24FN3O2 B1672347 GSK1034702 CAS No. 932373-87-0

GSK1034702

Cat. No.: B1672347
CAS No.: 932373-87-0
M. Wt: 333.4 g/mol
InChI Key: KRRSQJOVDWYKHH-UHFFFAOYSA-N
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Description

GSK-1034702 is a small molecule drug developed by GlaxoSmithKline. It is a potent allosteric agonist of the muscarinic acetylcholine receptor M1, which plays a crucial role in cognitive functions. This compound has been investigated for its potential to improve cognitive deficits in diseases such as Alzheimer’s disease and schizophrenia .

Chemical Reactions Analysis

Types of Reactions: GSK-1034702 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

GSK-1034702 exerts its effects by selectively binding to and activating the muscarinic acetylcholine receptor M1. This activation modulates hippocampal function, leading to improved memory encoding and cognitive performance. The compound’s mechanism involves the enhancement of cholinergic neurotransmission, which is crucial for learning and memory processes .

Comparison with Similar Compounds

Uniqueness of GSK-1034702: GSK-1034702 is unique due to its selective allosteric agonism of the muscarinic acetylcholine receptor M1, which specifically targets cognitive functions. This selectivity reduces the likelihood of side effects associated with non-selective muscarinic receptor activation .

Properties

CAS No.

932373-87-0

Molecular Formula

C18H24FN3O2

Molecular Weight

333.4 g/mol

IUPAC Name

7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C18H24FN3O2/c1-12-10-15(19)17-16(11-12)22(18(23)20-17)14-2-6-21(7-3-14)13-4-8-24-9-5-13/h10-11,13-14H,2-9H2,1H3,(H,20,23)

InChI Key

KRRSQJOVDWYKHH-UHFFFAOYSA-N

Isomeric SMILES

C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCC[C@@H]3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl

SMILES

CC1=CC2=C(C(=C1)F)NC(=O)N2C3CCN(CC3)C4CCOCC4

Canonical SMILES

CC1=CC2=C(C(=C1)F)NC(=O)N2C3CCN(CC3)C4CCOCC4

Appearance

Solid powder

955359-72-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-1034702;  GSK1034702;  GSK 1034702;  GSK-1034702 HCl.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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